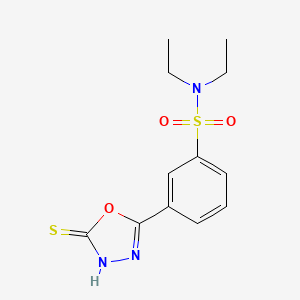
N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide
カタログ番号 B2738758
CAS番号:
568543-93-1
分子量: 313.39
InChIキー: YYHFWDZBNNBJLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide, also known as DSO, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
Antimicrobial and Antitubercular Agents
- A study by Shingare et al. (2022) explored the antimicrobial and antitubercular potential of benzene sulfonamide pyrazole oxadiazole derivatives. These compounds demonstrated good activity against certain bacterial strains and were found to be active antitubercular agents against M. tuberculosis H37Rv. Molecular docking studies were also conducted to understand their mode of inhibition (Shingare et al., 2022).
Cardiac Electrophysiological Activity
- Research by Morgan et al. (1990) investigated N-substituted imidazolylbenzamides or benzene-sulfonamides for their cardiac electrophysiological activity. Some of these compounds showed potency in vitro comparable to existing class III agents, indicating their potential for treating arrhythmias (Morgan et al., 1990).
Corrosion Inhibition
- Ammal et al. (2018) studied the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid. They found that these compounds increase charge transfer resistance, suggesting the formation of a protective layer, and exhibited mixed-type behavior (Ammal et al., 2018).
Anti-inflammatory and Anti-diabetic Activities
- A study by Kavitha et al. (2019) synthesized 1,3,4-oxadiazole containing sulfonamide derivatives, evaluating them for antimicrobial, anti-inflammatory, and anti-diabetic activities. Some compounds demonstrated excellent anti-inflammatory activity, with potential relevance in treating inflammatory conditions (Kavitha et al., 2019).
Anti-Cancer Agents
- Gangapuram and Redda (2009) synthesized benzene sulfonamides with potential anti-inflammatory and anti-cancer properties. These findings contribute to the understanding of sulfonamide derivatives as therapeutic agents in cancer treatment (Gangapuram & Redda, 2009).
Electronically Active Compounds
- Edder et al. (2000) synthesized a ligand with an electron-withdrawing sulfonamide group, revealing interesting electronic effects. This work has implications for the development of optically and magnetically active compounds (Edder et al., 2000).
Antimicrobial Activity and Enzyme Inhibition
- Khazaei et al. (2014) and Khalid et al. (2016) conducted studies focusing on the synthesis of sulfonamide derivatives and their antimicrobial activities. These compounds exhibited moderate to strong activity against various bacterial strains (Khazaei et al., 2014); (Khalid et al., 2016).
Anticonvulsant Activity
- Khokra et al. (2019) synthesized benzothiazole coupled sulfonamide derivatives and evaluated their anticonvulsant potential. Some compounds showed promising results in models of neuropathic pain, opening new avenues for pain management (Khokra et al., 2019).
Carbonic Anhydrase Inhibition
- Multiple studies, including those by Ilies et al. (2003), Supuran et al. (2013), and Carta et al. (2015), have investigated sulfonamide derivatives as carbonic anhydrase inhibitors, demonstrating their potential in treating various conditions, including cancer and neuropathic pain (Ilies et al., 2003); (Supuran et al., 2013); (Carta et al., 2015).
特性
IUPAC Name |
N,N-diethyl-3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-3-15(4-2)20(16,17)10-7-5-6-9(8-10)11-13-14-12(19)18-11/h5-8H,3-4H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHFWDZBNNBJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

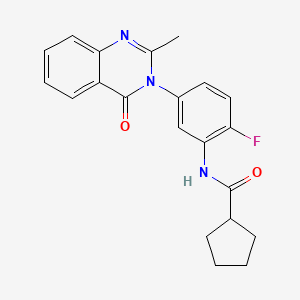
![5-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylanilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2738678.png)

![2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid](/img/structure/B2738680.png)
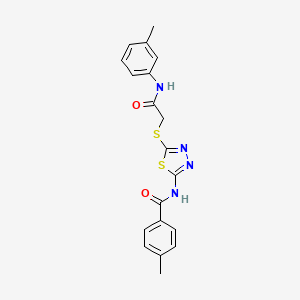
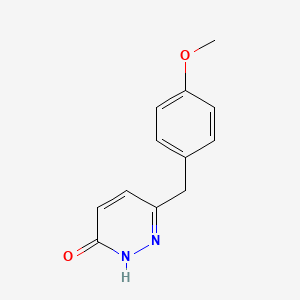
![(Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2738683.png)

![2-[[4-(4-Chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2738689.png)
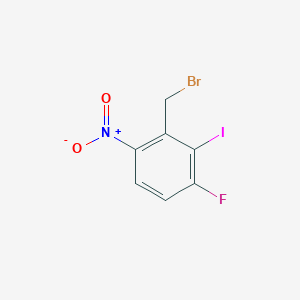

![2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2738695.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate](/img/structure/B2738698.png)